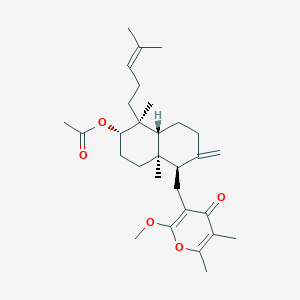
Oleoylimidazolide
Overview
Description
Oleoylimidazolide is a chemical compound with the molecular formula C21H36N2O It is an imidazole derivative, specifically an imidazolide, which is formed by the reaction of oleic acid with imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleoylimidazolide can be synthesized through the reaction of oleic acid with imidazole. The process typically involves the activation of oleic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester, which then reacts with imidazole to form this compound. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Oleoylimidazolide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form oleic acid and imidazole.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Oxidation and Reduction: The oleoyl group can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or dilute acids (e.g., hydrochloric acid) at room temperature.
Substitution Reactions: Nucleophiles such as amines or thiols in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Oleic acid and imidazole.
Substitution: Various substituted imidazoles.
Oxidation: Epoxides of this compound.
Reduction: Saturated derivatives of this compound.
Scientific Research Applications
Oleoylimidazolide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other imidazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of oleoylimidazolide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. The oleoyl group can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Oleoyl chloride: Another derivative of oleic acid, used in similar applications but with different reactivity.
Imidazole: The parent compound of oleoylimidazolide, widely used in organic synthesis and as a ligand in coordination chemistry.
Oleoyl ethanolamide: A bioactive lipid with roles in signaling and metabolism.
Uniqueness: this compound is unique due to its combination of an oleoyl group and an imidazole ring, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in diverse applications.
Properties
IUPAC Name |
(Z)-1-imidazol-1-yloctadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-19-18-22-20-23/h9-10,18-20H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFNKRGKLUGOJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64833-92-7 | |
| Record name | Oleoylimidazolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064833927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
![5-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-furohydrazide](/img/structure/B1239097.png)











